![molecular formula C16H14N2O3 B585952 7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid CAS No. 133841-13-1](/img/structure/B585952.png)
7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole is a type of azole which is a five-membered ring compound containing three nitrogen atoms. The prefix ‘benzyloxy’ suggests a benzyl group (a benzene ring attached to a CH2 group) linked through an oxygen atom, and ‘carboxylic acid’ refers to the -COOH functional group. Therefore, “7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid” is likely a compound with these structural components .
Molecular Structure Analysis
The molecular structure would be based on the indazole core, with the benzyloxy group attached at the 7-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
Indazoles are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzyloxy and carboxylic acid groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis of Baloxavir Marboxil
The compound is used in the synthesis of Baloxavir Marboxil, an antiviral medication for the treatment of influenza . The synthesis process involves the use of a sulfonate resin solid acid catalyst under microwave conditions .
Inhibitor of Excitatory Amino Acid Transporters (EAATs)
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . They have been used in the synthesis of various antiviral agents.
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them useful in the development of drugs for the treatment of various inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . They have been used in the development of various anticancer drugs.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They have been used in the development of various anti-HIV drugs.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . They have been used in the development of various antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of various antimicrobial drugs.
Future Directions
properties
IUPAC Name |
1-methyl-7-phenylmethoxyindazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-15-12(14(17-18)16(19)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWDAXDEQWIQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202081 |
Source
|
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid | |
CAS RN |
133841-13-1 |
Source
|
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133841-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.